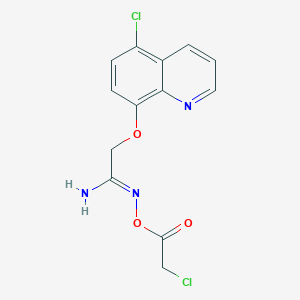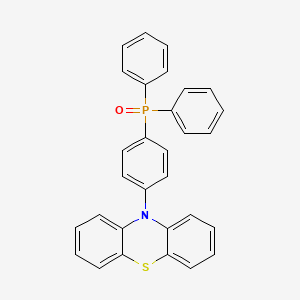
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is a complex organic compound that features a phenothiazine moiety linked to a diphenylphosphine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide typically involves the reaction of 4-(10H-phenothiazin-10-yl)phenyl bromide with diphenylphosphine oxide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phenothiazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its phenothiazine moiety is known for its biological activity, which can be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mecanismo De Acción
The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phenothiazine moiety. This moiety can intercalate with DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The diphenylphosphine oxide group can also participate in coordination chemistry, forming complexes with metal ions that can influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(10H-phenothiazin-10-yl): Similar in structure but lacks the diphenylphosphine oxide group.
2,5-Bis(4-(10H-phenothiazin-10-yl)phenyl)-1,3,4-oxadiazole: Contains two phenothiazine moieties and an oxadiazole ring[][10].
Uniqueness
(4-(10H-Phenothiazin-10-yl)phenyl)diphenylphosphine oxide is unique due to the presence of both the phenothiazine and diphenylphosphine oxide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C30H22NOPS |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
10-(4-diphenylphosphorylphenyl)phenothiazine |
InChI |
InChI=1S/C30H22NOPS/c32-33(24-11-3-1-4-12-24,25-13-5-2-6-14-25)26-21-19-23(20-22-26)31-27-15-7-9-17-29(27)34-30-18-10-8-16-28(30)31/h1-22H |
Clave InChI |
MCBJOXCZZLHRGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

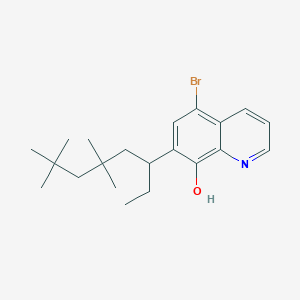
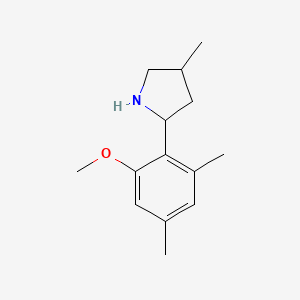
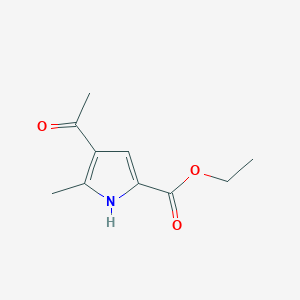
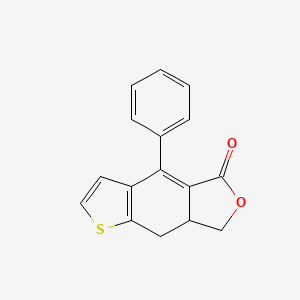

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
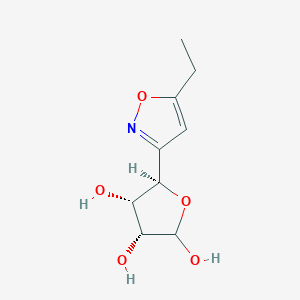
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

